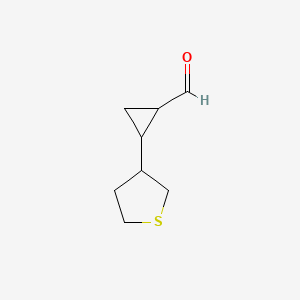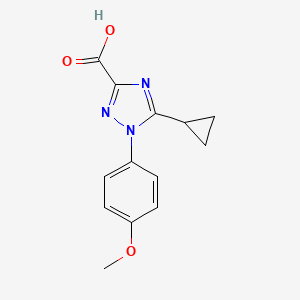
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a carboxylic acid functional group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a copper(I) catalyst and a base such as sodium ascorbate to facilitate the cycloaddition reaction .
Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be achieved under mild conditions with nearly quantitative yields . This method provides a convenient route for the synthesis of 1,5-disubstituted triazoles, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts and environmentally friendly solvents, can further improve the sustainability of the industrial production methods .
化学反应分析
Types of Reactions
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced triazoles, and substituted triazole compounds with various functional groups.
科学研究应用
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
相似化合物的比较
Similar Compounds
- 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine
- 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its electronic properties and potential interactions with biological targets. This combination of features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
分子式 |
C13H13N3O3 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC 名称 |
5-cyclopropyl-1-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3/c1-19-10-6-4-9(5-7-10)16-12(8-2-3-8)14-11(15-16)13(17)18/h4-8H,2-3H2,1H3,(H,17,18) |
InChI 键 |
BHYLMBAFXSEFHA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


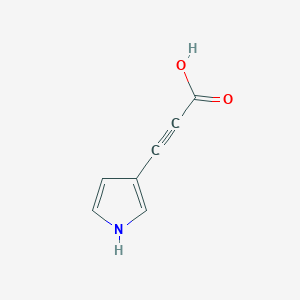
![{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B13193074.png)
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
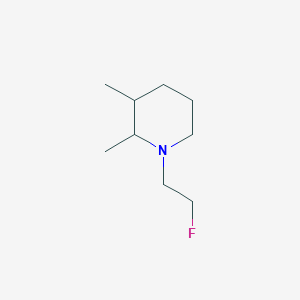
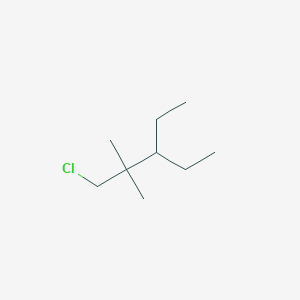

![2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole](/img/structure/B13193100.png)
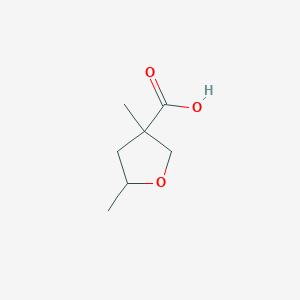

![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanethioamide](/img/structure/B13193110.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193124.png)


